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molecular formula C7H13BrN2O B048008 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone CAS No. 112257-15-5

2-Bromo-1-(4-methylpiperazin-1-yl)ethanone

Cat. No. B048008
M. Wt: 221.09 g/mol
InChI Key: DIAFTBFWJHPDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04788195

Procedure details

Prepared from p-aminophenol and 1-(bromoacetyl)-4-methylpiperazine by the method of Example 333 to give a product of m.p. 71°-73° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([NH2:7])=[CH:5][CH:4]=[C:3]([OH:8])[CH:2]=1.Br[CH2:10][C:11]([N:13]1[CH2:18][CH2:17][N:16]([CH3:19])[CH2:15][CH2:14]1)=[O:12]>>[NH2:7][C:6]1[CH:5]=[CH:4][C:3]([O:8][CH2:10][C:11]([N:13]2[CH2:18][CH2:17][N:16]([CH3:19])[CH2:15][CH2:14]2)=[O:12])=[CH:2][CH:1]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1N)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)N1CCN(CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a product of m.p. 71°-73° C.

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(OCC(=O)N2CCN(CC2)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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